Neferine
Overview
Description
Neferine is a natural bisbenzylisoquinoline alkaloid extracted from the green seed embryos of the lotus plant, Nelumbo nucifera Gaertn . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidative, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neferine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as dichloromethane and methanol in specific ratios . The optimal conditions for the separation and purification of this compound by silica gel chromatography include a 7:3 ratio of dichloromethane to methanol, a mass ratio of extract to silica gel of 1:60, and an elution flow rate of 3 mL/min .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. Response surface methodology has been employed to refine the extraction and purification processes, resulting in higher yields and purity levels . This method allows for the large-scale production of this compound in an efficient and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions: Neferine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .
Scientific Research Applications
Chemistry: Neferine’s unique chemical structure makes it a valuable compound for studying chemical reactions and developing new synthetic methodologies .
Biology: In biological research, this compound has been shown to modulate various cellular processes, including apoptosis, autophagy, and cell cycle regulation .
Medicine: this compound exhibits significant antitumor activity, particularly against non-small cell lung cancer and hepatic cancer cells . It also has neuroprotective effects and can protect against brain damage in conditions such as cerebral ischemia .
Industry: this compound’s antioxidative and anti-inflammatory properties make it a potential candidate for use in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
Neferine exerts its effects through multiple molecular targets and pathways:
Antitumor Activity: this compound induces apoptosis in cancer cells by elevating reactive oxygen species levels and reducing the BCL2/BAX ratio . It also inhibits the epithelial-to-mesenchymal transition process by targeting Rho-associated protein kinase 1 .
Neuroprotective Effects: this compound protects against brain damage by regulating autophagy through the AMP-activated protein kinase/mammalian target of rapamycin pathway . It also inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .
Comparison with Similar Compounds
Neferine is unique among bisbenzylisoquinoline alkaloids due to its diverse pharmacological activities. Similar compounds include:
Isoliensinine: Another alkaloid from Nelumbo nucifera with similar antioxidative and anti-inflammatory properties.
Liensinine: Known for its cardioprotective effects and ability to modulate calcium channels.
Nuciferine: Exhibits antipsychotic and anti-inflammatory activities.
This compound stands out due to its potent antitumor and neuroprotective effects, making it a promising candidate for further research and development .
Properties
IUPAC Name |
4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBATSHDJRIUJK-ZWXJPIIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-16-2 | |
Record name | (-)-Neferine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2292-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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